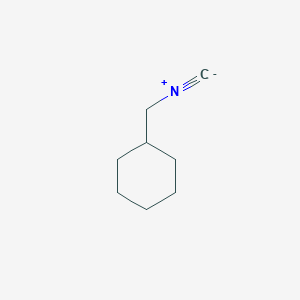
(Isocyanomethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isocyanomethyl)cyclohexane is an organic compound with the molecular formula C8H13N It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an isocyanomethyl group (-CH2NCO)
Preparation Methods
Synthetic Routes and Reaction Conditions: (Isocyanomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with phosgene (COCl2) to form the corresponding isocyanate, which is then converted to this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the use of catalysts to enhance reaction rates. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (Isocyanomethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylmethyl isocyanate, which can further react to form ureas and carbamates.
Reduction: Reduction of this compound can yield cyclohexylmethylamine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products:
Oxidation: Cyclohexylmethyl isocyanate, ureas, and carbamates.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted cyclohexylmethyl derivatives.
Scientific Research Applications
(Isocyanomethyl)cyclohexane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are valuable materials in coatings, adhesives, and elastomers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (isocyanomethyl)cyclohexane involves its reactivity with nucleophiles and electrophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with various functional groups, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in polymerization reactions and the synthesis of complex organic molecules.
Comparison with Similar Compounds
Cyclohexyl isocyanate: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Hexamethylene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Isophorone diisocyanate: Another diisocyanate with a different ring structure, used in high-performance coatings.
Uniqueness: (Isocyanomethyl)cyclohexane is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polymers and its versatility in chemical reactions make it a valuable compound in various applications.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
isocyanomethylcyclohexane |
InChI |
InChI=1S/C8H13N/c1-9-7-8-5-3-2-4-6-8/h8H,2-7H2 |
InChI Key |
GBTUNRWBNKTDDP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















